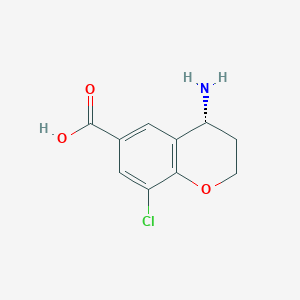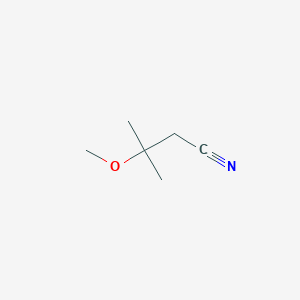
3-Methoxy-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-methylbutanenitrile is an organic compound with the molecular formula C6H11NO It is a nitrile derivative, characterized by the presence of a methoxy group and a methyl group attached to a butanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methylbutanenitrile with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-methylbutanenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-Methoxy-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that further react to yield the final products. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanenitrile: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a nitrile group, resulting in different applications and reactivity.
Uniqueness
3-Methoxy-3-methylbutanenitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking these functional groups.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
3-methoxy-3-methylbutanenitrile |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-3)4-5-7/h4H2,1-3H3 |
Clave InChI |
UMAVTPREOKQGNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


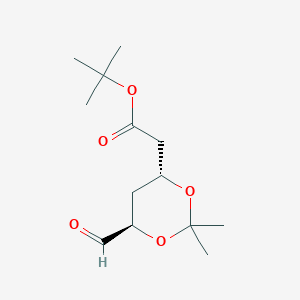
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
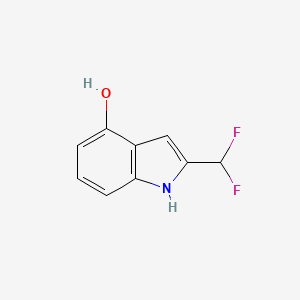
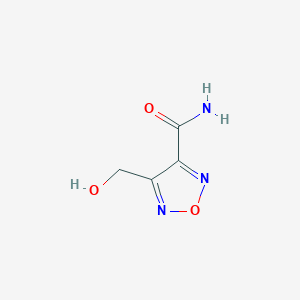


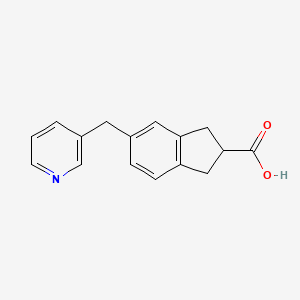

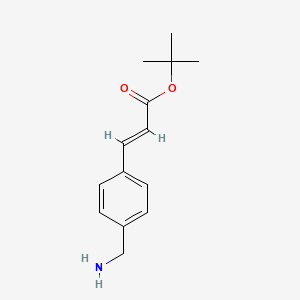
![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)

